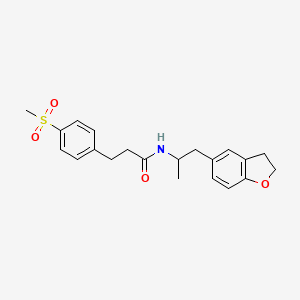
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a benzofuran core linked to a propanamide moiety with a methylsulfonyl substituent. Its molecular formula is C20H25N1O3S, and it possesses unique stereochemistry that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives.
- Alkylation : The introduction of the propan-2-yl group is performed via alkylation methods.
- Amidation : The final step involves the formation of the amide bond with the methylsulfonyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological responses.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Several studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 5-Nitroindazole derivatives | Antineoplastic activity against TK-10 and HT-29 cell lines | |
| Benzofuran derivatives | Induction of apoptosis in cancer cells |
These findings suggest that this compound could possess similar anticancer properties due to its structural analogies.
Neuroprotective Effects
Research indicates that benzofuran derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study assessing the cytotoxicity of related compounds showed significant growth inhibition in various cancer cell lines at nanomolar concentrations, suggesting that this compound may have potent anticancer effects.
- Mechanistic Insights : Another investigation into the molecular targets revealed that certain benzofuran derivatives could inhibit specific kinases involved in cancer progression.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15(13-17-5-9-20-18(14-17)11-12-26-20)22-21(23)10-6-16-3-7-19(8-4-16)27(2,24)25/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIZJFTUGRNREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














